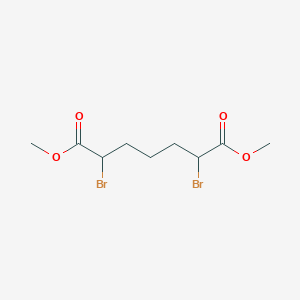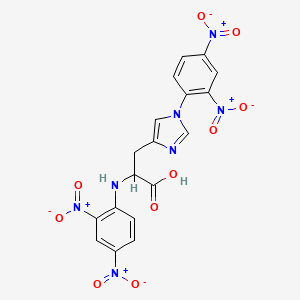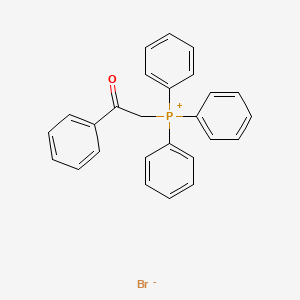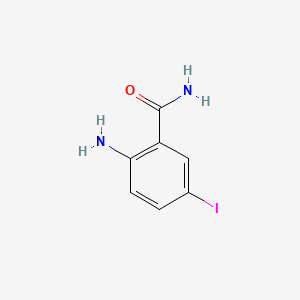
Diméthyl 2,6-dibromoheptanedioate
Vue d'ensemble
Description
Applications De Recherche Scientifique
Dimethyl 2,6-dibromoheptanedioate has several applications in scientific research:
Polymer Chemistry: Used as a bifunctional initiator in the synthesis of various polymers.
Material Science: Employed in the preparation of advanced materials with specific properties.
Biological Studies: Investigated for its potential use in drug delivery systems due to its ability to form stable polymers.
Mécanisme D'action
Target of Action
Dimethyl 2,6-dibromoheptanedioate primarily targets the process of polymerization . It acts as a bifunctional initiator in various polymerization reactions .
Mode of Action
The compound interacts with its targets by initiating polymerization reactions . Specifically, Dimethyl 2,6-dibromoheptanedioate undergoes electrochemical cyclization, which results in the formation of three- to six-membered dimethyl 1,2-cycloalkanedicarboxylates .
Biochemical Pathways
The affected pathway is the polymerization process. The downstream effects include the formation of three- to six-membered dimethyl 1,2-cycloalkanedicarboxylates . This process is facilitated by the electrochemical cyclization of Dimethyl 2,6-dibromoheptanedioate .
Result of Action
The molecular and cellular effects of Dimethyl 2,6-dibromoheptanedioate’s action involve the formation of three- to six-membered dimethyl 1,2-cycloalkanedicarboxylates . These compounds are the result of the electrochemical cyclization of Dimethyl 2,6-dibromoheptanedioate during polymerization reactions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Dimethyl 2,6-dibromoheptanedioate can be synthesized through the esterification of 2,6-dibromoheptanedioic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically involves refluxing the mixture to achieve the desired esterification .
Industrial Production Methods
In industrial settings, the production of dimethyl 2,6-dibromoheptanedioate follows similar principles but on a larger scale. The process involves the use of continuous reactors and optimized reaction conditions to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Dimethyl 2,6-dibromoheptanedioate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles.
Polymerization Reactions: Acts as an initiator in atom transfer radical polymerization (ATRP) and reversible addition-fragmentation chain transfer (RAFT) polymerization.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines and thiols.
Polymerization Conditions: ATRP typically requires a transition metal catalyst such as copper, while RAFT polymerization uses chain transfer agents.
Major Products
Substitution Products: Depending on the nucleophile, various substituted derivatives of dimethyl 2,6-dibromoheptanedioate can be formed.
Polymerization Products: Polymers such as dibromo-terminated polystyrene and polytrithiocarbonate.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Dimethyl 2,5-dibromoheptanedioate
- Dimethyl 2,6-dichloroheptanedioate
- Dimethyl 2,6-diiodoheptanedioate
Uniqueness
Dimethyl 2,6-dibromoheptanedioate is unique due to its specific bromine substitution pattern, which provides distinct reactivity and stability compared to its chloro and iodo counterparts. This makes it particularly effective as a bifunctional initiator in polymerization reactions .
Propriétés
IUPAC Name |
dimethyl 2,6-dibromoheptanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14Br2O4/c1-14-8(12)6(10)4-3-5-7(11)9(13)15-2/h6-7H,3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWWJYEJSCIDADZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CCCC(C(=O)OC)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14Br2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00315065 | |
| Record name | Dimethyl 2,6-dibromoheptanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00315065 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
868-73-5 | |
| Record name | 1,7-Dimethyl 2,6-dibromoheptanedioate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=868-73-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 291648 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000868735 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 868-73-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=291648 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Dimethyl 2,6-dibromoheptanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00315065 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dimethyl 2,6-dibromoheptanedioate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of Dimethyl 2,6-dibromoheptanedioate in the synthesis of block copolymers?
A1: Dimethyl 2,6-dibromoheptanedioate functions as a difunctional initiator in Atom Transfer Radical Polymerization (ATRP) []. Its structure, featuring two bromine atoms, allows for the initiation of polymerization from both ends of the molecule. This characteristic is crucial for synthesizing triblock and pentablock copolymers, as it enables the growth of polymer chains in two directions. The resulting polymers with controlled architectures find applications in various fields due to their unique properties determined by the different blocks' composition and arrangement.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-Methyl-2-{[(e)-phenylmethylidene]amino}propan-1-ol](/img/structure/B1582210.png)









